molecular formula C23H29N5O4 B10868769 ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate

ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate

Cat. No.: B10868769
M. Wt: 439.5 g/mol
InChI Key: RGJMJVCGHKMJFZ-UHFFFAOYSA-N
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Description

Ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a purine derivative with a piperidine ring

Preparation Methods

The synthesis of ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often require rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various cellular responses and therapeutic effects .

Comparison with Similar Compounds

Ethyl 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 1-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H29N5O4/c1-5-32-21(30)17-10-12-27(13-11-17)22-24-19-18(20(29)26(4)23(31)25(19)3)28(22)14-16-8-6-15(2)7-9-16/h6-9,17H,5,10-14H2,1-4H3

InChI Key

RGJMJVCGHKMJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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